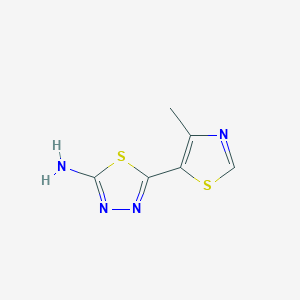

2-Amino-5-(4-methyl-5-thiazolyl)-1,3,4-thiadiazole

Description

Properties

Molecular Formula |

C6H6N4S2 |

|---|---|

Molecular Weight |

198.3 g/mol |

IUPAC Name |

5-(4-methyl-1,3-thiazol-5-yl)-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C6H6N4S2/c1-3-4(11-2-8-3)5-9-10-6(7)12-5/h2H,1H3,(H2,7,10) |

InChI Key |

RNCZRNXKKYMNKE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=N1)C2=NN=C(S2)N |

Origin of Product |

United States |

Preparation Methods

Cyclodehydration of Thiosemicarbazide with Carboxylic Acids Using Phosphorus Oxychloride (POCl₃)

This is the most commonly employed method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles, including the target compound where the substituent is the 4-methyl-5-thiazolyl group.

Reaction Overview : Aromatic or heteroaromatic carboxylic acids (such as 4-methyl-5-thiazolylcarboxylic acid) are reacted with thiosemicarbazide in the presence of phosphorus oxychloride, which acts as a dehydrating agent, facilitating cyclization to the thiadiazole ring.

-

- Mix 3 mmol of the corresponding carboxylic acid with 10 mL of POCl₃ at room temperature for 20 minutes.

- Add 3 mmol of thiosemicarbazide.

- Heat the mixture at 80–90 °C for 1 hour under stirring.

- Cool the reaction, add water carefully, and reflux for 4 hours.

- Basify the solution to pH 8 using 50% sodium hydroxide.

- Filter and recrystallize the product from an appropriate solvent.

-

- High yields (often above 80%).

- Straightforward work-up.

- Mild reaction conditions compared to other methods.

Example : Synthesis of 2-amino-5-(4-methyl-5-thiazolyl)-1,3,4-thiadiazole by this method was reported with high purity and good yield, adapting the procedure from aromatic carboxylic acids bearing the thiazolyl substituent.

Solid-Phase Reaction Using Phosphorus Pentachloride (PCl₅)

Reaction Overview : A solid-state grinding method involving thiosemicarbazide, the corresponding carboxylic acid, and phosphorus pentachloride is used to prepare 2-amino-5-substituted-1,3,4-thiadiazoles.

-

- Mix molar equivalents of thiosemicarbazide, carboxylic acid, and phosphorus pentachloride in a dry vessel.

- Grind evenly at room temperature.

- Allow the mixture to stand to form the crude product.

- Add alkaline solution to adjust pH to 8–8.2.

- Filter, dry, and recrystallize the product.

-

- Solid-phase reaction avoids solvents, making it more environmentally friendly.

- Simple operation with short reaction time.

- Mild conditions and low toxicity of reagents.

- Yields exceeding 91% reported.

-

- Requires careful handling of phosphorus pentachloride, which is moisture-sensitive.

Reference : This method is patented and noted for its efficiency and simplicity in preparing 2-amino-5-substituted-1,3,4-thiadiazoles.

Mineral Acid-Mediated Cyclization in Polyphosphoric Acid (PPA) and Sulfuric Acid Medium

Reaction Overview : 4-Methyl-3-thiosemicarbazide is reacted with carboxylic acids in a mixed acid medium of sulfuric acid and polyphosphoric acid.

-

- Prepare a mineral acid mixture by mixing H₂SO₄ and PPA.

- Cool the mixture to 10–15 °C.

- Add 4-methyl-3-thiosemicarbazide.

- Add the carboxylic acid (e.g., 4-methylthiazole-5-carboxylic acid).

- Allow the temperature to rise exothermically to 100–110 °C.

- Maintain temperature for several hours (e.g., 3 hours).

- Add water and toluene, adjust pH to neutral with ammonium hydroxide.

- Separate the organic layer, dry, and isolate the product.

Yields : High yields reported (85–93%).

-

- Suitable for large-scale synthesis.

- Can be adapted for various alkyl and thiazolyl substituents.

-

- Use of strong acids requires careful control and safety measures.

Example : Preparation of this compound analogs was successfully demonstrated using this method.

Alternative Routes: Thioamide and Hydrazine-Based Synthesis

Overview : This method involves reacting thioamides with hydrazine, followed by treatment with alkali hydroxide and carbon disulfide, then acidification to yield 2-substituted-1,3,4-thiadiazole-5-thiols, which can be further transformed.

Relevance : While this method primarily yields thiol-substituted thiadiazoles, it provides a synthetic route to functionalized thiadiazoles that can be modified to amino derivatives.

-

- React thioamide (e.g., thioacetamide) with hydrazine in ethanol at 0–60 °C.

- Add alkali metal hydroxide and carbon disulfide.

- Acidify with mineral acid (e.g., sulfuric acid).

- Isolate the thiadiazole-5-thiol product.

Yields : High purity and yields reported.

Note : This method is less direct for this compound but useful for related derivatives.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclodehydration with POCl₃ | Thiosemicarbazide, aromatic carboxylic acid, POCl₃ | 80–90 °C, 1 hr; reflux after water addition | 80–90 | High yield, mild conditions | Use of corrosive POCl₃ |

| Solid-phase grinding with PCl₅ | Thiosemicarbazide, carboxylic acid, PCl₅ | Room temperature, solid grinding | >91 | Solvent-free, simple, efficient | Moisture sensitive reagents |

| Mineral acid cyclization (PPA/H₂SO₄) | 4-Methyl-3-thiosemicarbazide, carboxylic acid, PPA, H₂SO₄ | 10–110 °C, several hours | 85–93 | Scalable, robust | Strong acid handling required |

| Thioamide-hydrazine-carbon disulfide | Thioamide, hydrazine, alkali hydroxide, CS₂, acid | 0–60 °C, multiple steps | High | High purity thiadiazole thiols | Multi-step, indirect for amino derivatives |

Chemical Reactions Analysis

Azo Coupling Reactions

The amino group at position 2 undergoes diazotization followed by coupling with aromatic phenols or amines to form azo derivatives. This reaction is pivotal in dye chemistry and coordination chemistry:

-

Procedure : Diazotization with NaNO₂/HCl at 0–5°C, followed by coupling with phenol or 2-naphthol in basic conditions yields orange/red azo compounds .

-

Yield : ~45% for 4-[2-(5-thiol-1,3,4-thiadiazolyl)]-azophenol .

-

Applications : Azo derivatives form complexes with aluminum salts, showing potential in materials science .

Table 1 : Azo derivative synthesis conditions and yields

| Substrate | Coupling Partner | Conditions | Yield (%) |

|---|---|---|---|

| Diazonium salt | Phenol | NaOH, 0–5°C, 3 h | 45 |

| Diazonium salt | 2-Naphthol | NaOH, 0–5°C, 3 h | 50 |

Acetylation and Acylation

The amino group readily reacts with acylating agents to form amides, enhancing pharmacological properties:

-

Acetylation : Treatment with acetic anhydride/pyridine yields N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide (3a ) with 83% yield .

-

Acylation : Reaction with acid chlorides (e.g., 2-(phenylthiomethyl)benzoic acid chloride) in anhydrous THF produces substituted amides .

Key Data for Acetylation :

-

M.p. : 275–276°C

-

¹H-NMR : δ 12.64 (s, NH), 7.94–7.51 (m, aromatic H), 2.22 (s, CH₃)

-

FT-IR : 1686 cm⁻¹ (C=O stretch)

Alkylation and Thioether Formation

The thiol group (if present in related structures) reacts with alkyl halides to form thioethers:

-

Example : Treatment of 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) with chloroacetyl chloride yields thioether derivatives .

Heterocyclic Ring Formation

Reactions with α,β-unsaturated compounds or thiocyanate derivatives lead to fused heterocycles:

Table 2 : Reaction outcomes with different substrates

| Substrate | Reagent/Conditions | Product Type |

|---|---|---|

| AMT | Acrylonitrile, RT | Imidazole |

| AMT | KSCN, DMF, 80°C | Thiazole |

Coordination Chemistry

The compound acts as a ligand for metal ions, forming complexes with potential catalytic or bioactive properties:

-

Aluminum complexes : Azo derivatives coordinate with Al³⁺, confirmed by FT-IR and NMR .

-

Biological relevance : Metal complexes may enhance antimicrobial or anti-inflammatory activity .

Biological Activity-Driven Modifications

Structural modifications target enhanced pharmacological effects:

-

Anticancer agents : Introduction of ethyl piperazine or chlorophenyl groups improves cytotoxicity (e.g., IC₅₀ = 0.2 µM against A549 lung cancer cells) .

-

Antimicrobial derivatives : Substitution with pyridinium or benzyl groups increases activity against Staphylococcus aureus and Pseudomonas spp .

Comparative Reactivity of Structural Analogues

-

2-Amino-5-methyl-1,3,4-thiadiazole : Synthesized from acetic acid and thiosemicarbazide, showing similar acylation/alkylation patterns .

-

5-(4-Chlorophenyl) derivatives : Electron-withdrawing substituents boost electrochemical and bioactive properties .

This compound’s versatility in forming derivatives with tailored properties underscores its importance in medicinal chemistry and materials science. Future research should explore novel reaction pathways and applications in drug discovery.

Scientific Research Applications

2-Amino-5-(4-methyl-5-thiazolyl)-1,3,4-thiadiazole has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: This compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of various bacteria and fungi.

Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-methyl-5-thiazolyl)-1,3,4-thiadiazole involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to interact with DNA and proteins, affecting their function.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents at the 5-position of the thiadiazole ring, impacting electronic, steric, and solubility properties:

Key Observations :

- Hydroxy and methoxy groups improve solubility in polar solvents and enable hydrogen bonding .

- The 4-methylthiazole substituent introduces steric bulk compared to simpler aryl groups.

Key Observations :

Biological Activity

2-Amino-5-(4-methyl-5-thiazolyl)-1,3,4-thiadiazole is a compound belonging to the class of 1,3,4-thiadiazoles, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and antiviral properties, supported by data tables and case studies from various research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a thiadiazole ring that contributes to its biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. A study highlighted the effectiveness of various 2-amino-1,3,4-thiadiazole derivatives against a range of microorganisms. The Minimum Inhibitory Concentration (MIC) values were determined for several compounds:

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 8 | Staphylococcus aureus |

| Compound B | 16 | Escherichia coli |

| Compound C | 32 | Candida albicans |

The results suggest that these compounds could serve as potential lead compounds for drug development due to their enhanced activity compared to standard antibiotics .

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. For instance, a recent evaluation showed that derivatives of this compound exhibited growth inhibitory effects on cancer cell lines:

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.28 | Cell cycle arrest at G2/M phase |

| HepG2 (Liver) | 9.6 | Down-regulation of MMP2 and VEGFA |

These findings indicate that the compound may inhibit tumor growth by interfering with cell cycle progression and modulating key signaling pathways involved in cancer cell survival .

Antiviral Activity

The antiviral properties of this compound have also been explored. A study reported its effectiveness against HIV-1 replication in vitro. Although the compound showed lower potency compared to established antiviral drugs like zidovudine, it demonstrated promising inhibitory potential due to its structural characteristics:

| Virus | IC50 (µM) | Comparison Drug |

|---|---|---|

| HIV-1 | 12 | Zidovudine (IC50 = 5) |

The results suggest that the compound may interact with viral proteins or host cell machinery involved in viral replication .

Case Studies and Research Findings

Several case studies have documented the biological activities of thiadiazole derivatives:

- Antimicrobial Study : A comprehensive review analyzed various derivatives and their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The study concluded that modifications to the thiadiazole ring significantly influenced activity levels.

- Anticancer Research : In vivo studies demonstrated that certain thiadiazole derivatives could reduce tumor size in animal models by inducing apoptosis in cancer cells.

- Antiviral Investigation : The interaction of thiadiazole derivatives with HIV protease was modeled using molecular docking studies, revealing potential binding sites that could be targeted for drug development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Amino-5-(4-methyl-5-thiazolyl)-1,3,4-thiadiazole?

- Answer : The compound is typically synthesized via cyclocondensation reactions. A standard method involves refluxing precursors like 2-amino-5-(4-substituted phenyl)-1,3,4-thiadiazoles with reagents such as 2,5-dimethoxytetrahydrofuran in glacial acetic acid. Reaction progress is monitored via TLC, followed by basification with sodium bicarbonate and recrystallization in ethanol . For derivatives, classical methods using sodium monochloroacetate in aqueous media are employed, followed by acidification and purification via chromatographic techniques .

Q. Which analytical techniques are critical for confirming the structure of synthesized aminothiadiazole compounds?

- Answer : Structural confirmation requires a combination of spectral methods:

- IR spectroscopy identifies functional groups (e.g., NH₂, C=N stretches).

- ¹H/¹³C NMR resolves substituent positions and ring proton environments.

- Chromatography (HPLC/TLC) ensures purity and monitors reaction progress.

- Elemental analysis validates stoichiometric composition .

Q. How do substituents on the thiazole or phenyl rings affect the physicochemical properties of thiadiazole derivatives?

- Answer : Substituents like methyl, bromo, or phenyl groups influence solubility, melting points, and reactivity. For instance, brominated analogs exhibit enhanced electrophilicity, enabling nucleophilic substitution reactions. Methyl groups increase hydrophobicity, impacting membrane permeability in biological studies. Systematic substitution studies are guided by Hammett constants and computational polarity predictions .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanisms in the synthesis of aminothiadiazole derivatives?

- Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level and MP2/6-311+G(2d2p) calculations model multi-stage reaction pathways, including cyclization and tautomerization. Activation barriers and transition-state geometries are analyzed to identify rate-limiting steps. Solvent effects (e.g., acetic acid) are simulated using implicit solvation models .

Q. What role does molecular docking play in predicting the biological activity of thiadiazole-triazole hybrids?

- Answer : Docking studies (e.g., AutoDock Vina) assess binding affinities to target proteins (e.g., Bcl-2 for anticancer activity). Ligand-receptor interactions, such as hydrogen bonding with catalytic residues or π-π stacking with aromatic pockets, are quantified. Derivatives with high docking scores undergo further in vitro validation .

Q. How can thermodynamic studies inform the stability and reactivity of 2-amino-1,3,4-thiadiazole derivatives?

- Answer : Combustion calorimetry and differential scanning calorimetry (DSC) measure enthalpy of formation (ΔHf°) and heat capacity (Cp). Alkyl-substituted derivatives (e.g., 5-methyl) show increased thermal stability due to steric hindrance. Relative stability in solvents (DMSO vs. water) is predicted via COSMO-RS simulations .

Q. What advanced spectroscopic techniques resolve ambiguities in tautomeric forms of thiadiazole derivatives?

- Answer : Variable-temperature ¹H NMR and 2D NOESY distinguish between thione-thiol tautomers. X-ray crystallography provides definitive proof of solid-state tautomerism, while IR spectroscopy tracks shifts in N-H and C=S stretches during tautomeric transitions .

Q. How do reaction conditions (solvent, catalyst) influence regioselectivity in thiadiazole cyclization?

- Answer : Polar aprotic solvents (e.g., DMF) favor 1,3,4-thiadiazole formation over 1,2,4-isomers. Catalysts like PTSA (p-toluenesulfonic acid) accelerate cyclization via protonation of intermediates. Microwave-assisted synthesis reduces side products by enhancing reaction homogeneity .

Methodological Notes

- Synthetic Optimization : Use factorial design (e.g., 2³ factorial) to optimize solvent ratio, temperature, and catalyst loading .

- Data Contradictions : Cross-validate computational predictions (e.g., DFT reaction barriers) with experimental kinetic studies to resolve discrepancies .

- Biological Assays : Pair docking results with in vitro enzyme inhibition assays (e.g., IC₅₀ measurements) to confirm mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.